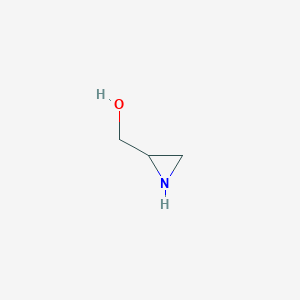

2-Aziridinemethanol

説明

Contextual Significance of Aziridines in Organic Synthesis

Aziridines, which are saturated three-membered rings containing a nitrogen atom, represent a critical class of heterocyclic compounds in organic chemistry. ingentaconnect.combenthamdirect.com Their importance stems from their utility as versatile synthetic intermediates, largely due to the significant ring strain inherent in their structure. ingentaconnect.combenthamdirect.comresearchgate.net This strain makes them highly reactive towards a wide array of both nucleophilic and electrophilic reagents. ingentaconnect.combenthamdirect.com

The ring-opening of aziridines provides a pathway to more stable, functionalized amine compounds, which are key structural motifs in numerous biologically active molecules and pharmaceuticals. ingentaconnect.combenthamdirect.comresearchgate.net Consequently, aziridines serve as essential building blocks for synthesizing a diverse range of nitrogen-containing compounds. bas.bgresearchgate.net They are precursors for various larger heterocyclic systems of biological and industrial relevance, such as azetidines, imidazoles, pyrazines, and benzodiazepines. ingentaconnect.combenthamdirect.com While the synthesis of aziridines was historically considered challenging due to their instability, numerous effective synthetic methods are now available. ingentaconnect.combenthamdirect.com Chiral aziridines, in particular, have found extensive application in stereoselective synthesis. bas.bgresearchgate.net

Historical Perspectives on 2-Aziridinemethanol Research Trajectories

Research into this compound and its derivatives has evolved significantly over several decades, moving from fundamental synthesis to complex stereoselective transformations and biocatalysis. An early report from 1985 detailed the preparation of a new chiral bisphosphine, (2R, 3S)-1, 2-bis (diphenylphosphino)-3-tBoc-aminobutane, using (2S, 3S)-1-tBoc-3-methyl-2-aziridinemethanol derived from L-threonine as a key intermediate. jst.go.jp This work highlighted the utility of chiral this compound derivatives in creating ligands for asymmetric catalysis. jst.go.jp

A notable advancement in the chemistry of these compounds was the investigation of the aza-Payne rearrangement. Research published in the early 1990s demonstrated that N-activated 2-aziridinemethanols undergo this rearrangement under basic conditions (using reagents like potassium tert-butoxide or sodium hydride) to yield corresponding epoxy sulfonamides in high yields. researchgate.net The anionic intermediates generated from the treatment of 2-aziridinemethanols with a base were also found to react readily with various nucleophiles, such as organocopper reagents and thiols, to produce optically active functionalized 1,2-amino alcohols. researchgate.net

By the 2000s, research had progressed to employing biocatalytic methods for resolving racemic mixtures of this compound derivatives. A 2005 study described the lipase-catalyzed resolution of (2R,3S)-3-methyl-3-phenyl-2-aziridinemethanol and its (2R,3R) diastereomer at low temperatures. nih.gov This enzymatic approach provided access to synthetically useful, enantiomerically pure stereoisomers, demonstrating a sophisticated level of control over the molecule's stereochemistry. nih.govnii.ac.jp This trajectory from chemical synthesis and rearrangement reactions to highly selective biocatalytic resolutions illustrates the increasing refinement in the study and application of this compound.

Structural Diversity of this compound Derivatives in Contemporary Chemistry

The versatility of the this compound scaffold has enabled the synthesis of a wide array of derivatives, each with unique properties and potential applications. This diversity is achieved by modifying substituents on both the aziridine (B145994) nitrogen and the carbon atoms of the ring. The development of these derivatives is crucial for their application in areas ranging from asymmetric synthesis to polymer chemistry.

N-activation, typically with sulfonyl groups like tosyl (Ts) or mesyl (Ms), is a common strategy to modulate the reactivity of the aziridine ring. nii.ac.jp For instance, N-tosyl-2-aziridinemethanol has been used in the synthesis of poly(N-tosyl-2-aziridinemethanol) (PMOTsAz) through azaanionic ring-opening polymerization, creating novel polyamines. uni-mainz.de The hydroxyl group can also be modified, as seen in the synthesis of poly(2-((1-ethoxyethoxy)methyl)-N-tosylaziridine), to further tune the polymer's properties. uni-mainz.de

The structural landscape is further expanded by introducing various substituents onto the aziridine ring itself. Research has described derivatives featuring phenyl, methyl, and cyclohexyl groups at different positions, often with specific stereochemistry. ontosight.aiontosight.ainih.gov Lipase-catalyzed resolutions have been instrumental in isolating specific stereoisomers of compounds like 3-methyl-3-phenyl-2-aziridinemethanol. nih.gov Furthermore, polymer-supported versions, such as N-tritylaziridinyl(diphenyl)methanol, have been developed as recyclable catalysts for enantioselective additions to aldehydes. slideshare.net

The table below showcases a selection of these derivatives, illustrating the structural variations that have been explored in chemical research.

| Derivative Name | Substituents | Key Research Context |

| (2S, 3S)-1-tBoc-3-methyl-2-aziridinemethanol | N-tBoc, 3-methyl | Intermediate in the synthesis of a chiral bisphosphine ligand from L-threonine. jst.go.jp |

| N-Tosyl-2-aziridinemethanol | N-Tosyl | Precursor for azaanionic polymerization to form polyaziridines (PAz). uni-mainz.de |

| N-Mesyl-2-aziridinemethanol | N-Mesyl | A common N-activated derivative used in various synthetic transformations. nii.ac.jp |

| 1-Methyl-alpha-phenyl-2-aziridinemethanol | 1-Methyl, alpha-phenyl | A racemic (R,S) derivative studied for its potential chemical reactions. ontosight.ai |

| alpha-Cyclohexyl-1-methyl-2-aziridinemethanol | alpha-Cyclohexyl, 1-methyl | A derivative with an alicyclic substituent on the carbinol carbon. ontosight.ai |

| (2R,3S)-3-Methyl-3-phenyl-2-aziridinemethanol | 3-Methyl, 3-phenyl | Resolved from a racemic mixture using lipase-catalyzed acylation at low temperatures. nih.gov |

| Polymer-Supported N-Tritylaziridinyl(diphenyl)methanol | N-Trityl, Diphenylmethanol on a polymer support | Used as an effective and recyclable catalyst for enantioselective additions. slideshare.net |

| 3-Benzyloxymethyl-1-((4-methylphenyl)sulfonyl)-2-aziridinemethanol | N-Tosyl, 3-Benzyloxymethyl | Synthesized via the aziridination of the corresponding olefin. google.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

aziridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c5-2-3-1-4-3/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUMYKPXYLURIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461129 | |

| Record name | 2-Aziridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88419-36-7 | |

| Record name | 2-Aziridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2 Aziridinemethanol Reactivity

Ring-Opening Reactions of the Aziridine (B145994) Moiety

The high ring strain of the three-membered aziridine ring makes it susceptible to various ring-opening reactions. This reactivity is a cornerstone of its utility in synthetic organic chemistry, providing pathways to a diverse array of nitrogen-containing molecules. researchgate.net The reaction's progression is significantly influenced by the nature of the substituent on the aziridine nitrogen. Electron-withdrawing groups activate the ring, making it more reactive toward nucleophilic attack. mdpi.combioorg.org Conversely, aziridines with electron-donating substituents are generally more inert and often require activation by an electrophile, such as a protic or Lewis acid, to facilitate ring-opening. researchgate.netbioorg.org

Nucleophilic Ring Opening Reactions

Nucleophilic ring-opening is a fundamental reaction pathway for aziridines, leading to the formation of β-substituted amines. mdpi.commdpi.com These reactions typically proceed via an SN2-type mechanism, involving a nucleophilic attack on one of the ring's carbon atoms, which results in the cleavage of a carbon-nitrogen bond. mdpi.comorganic-chemistry.org The regioselectivity of the attack is often dictated by steric and electronic factors, as well as the specific reaction conditions employed.

The hydrolysis of aziridines to form vicinal amino alcohols can be effectively achieved using hot water, which serves as both the nucleophile and a modest acid catalyst. organic-chemistry.orgresearchgate.netnih.gov This method presents a green chemistry approach, often avoiding the need for additional and potentially hazardous acid or base catalysts. organic-chemistry.org Studies have shown that heating aziridines in water at temperatures between 60°C and 100°C can lead to high yields of the corresponding amino alcohols. organic-chemistry.orgnih.gov The increased self-ionization of water at elevated temperatures enhances its catalytic activity, promoting the ring-opening process. organic-chemistry.org This reaction is applicable to a range of aziridine substrates.

Table 1: Hot Water-Promoted Hydrolysis of Aziridines

| Aziridine Substrate | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| N-Tosyl-2-phenylaziridine | 100 | 12 | 2-Amino-2-phenylethanol | 92 | organic-chemistry.org |

| N-Tosyl-2-hexylaziridine | 100 | 12 | 1-Amino-2-octanol | 94 | organic-chemistry.org |

Halide ions, typically from hydrohalic acids like hydrochloric acid (HCl), can act as nucleophiles to open the aziridine ring. The reaction of 2-acylaziridines with acid chlorides demonstrates this process. The aziridine nitrogen first reacts with the acid chloride to form an acylaziridinium ion intermediate. This activated intermediate is then susceptible to nucleophilic attack by the chloride ion released during the initial step, yielding a β-amino-α-chlorocarbonyl compound. bioorg.org Similarly, regioselective ring-opening of aziridine-2-phosphonates with HCl has been shown to produce α-amino-β-chlorophosphonates in good yields. metu.edu.tr The acidic conditions protonate the aziridine nitrogen, activating the ring for subsequent attack by the halide nucleophile.

Table 2: Halide-Mediated Ring Opening of Aziridines

| Aziridine Substrate | Reagent | Product Type | Yield (%) | Reference |

| Racemic diethyl (1-benzyl-3-phenylaziridin-2-yl)phosphonate | HCl | α-amino-β-chlorophosphonate | 95 | metu.edu.tr |

| (2R,1'R)-2-benzoyl-1-(1-phenylethyl)aziridine | Acetyl Chloride | β-amino-α-chloroketone derivative | - | bioorg.org |

Alcohols can serve as nucleophiles in the ring-opening of aziridines, a reaction known as alcoholysis, to produce β-amino ethers. This transformation is typically catalyzed by an acid. organic-chemistry.orgmetu.edu.triitk.ac.in For instance, the ring-opening of aziridine-2-phosphonates with various alcohols in the presence of sulfuric acid (H2SO4) affords α-amino-β-alkoxyphosphonates. metu.edu.tr Lewis acids, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2), have also been employed to mediate the highly regioselective SN2-type ring-opening of N-tosylaziridines with alcohols, yielding nonracemic 1,2-amino ethers in excellent yields. organic-chemistry.orgiitk.ac.in The acid catalyst activates the aziridine ring by coordinating to the nitrogen atom, thereby facilitating the nucleophilic attack by the alcohol. organic-chemistry.org

Table 3: Alcoholysis of Aziridine Derivatives

| Aziridine Substrate | Alcohol | Catalyst | Product Type | Yield (%) | Reference |

| Racemic diethyl (1-benzyl-3-phenylaziridin-2-yl)phosphonate | Methanol (B129727) | H2SO4 | α-amino-β-methoxyphosphonate | 91 | metu.edu.tr |

| (R)-2-phenyl-N-tosylaziridine | Benzyl alcohol | Cu(OTf)2 | 1,2-amino ether | 95 | organic-chemistry.orgiitk.ac.in |

| (R)-2-phenyl-N-tosylaziridine | Propargyl alcohol | Cu(OTf)2 | 1,2-amino ether | 92 | organic-chemistry.orgiitk.ac.in |

Thiols are effective nucleophiles for the ring-opening of aziridines, leading to the synthesis of β-aminosulfides. Thiophenol, in particular, has been shown to efficiently open the aziridine ring. organic-chemistry.orgpsu.edu This reaction can be conducted in hot water, where water acts as a mild promoter, avoiding the need for other catalysts. organic-chemistry.orgresearchgate.net For example, the reaction of N-tosylaziridines with thiophenol in water at 60-100°C gives high yields of the corresponding β-aminosulfides. organic-chemistry.orgunl.pt The high nucleophilicity of the thiolate anion, readily formed under neutral or basic conditions, drives the reaction. wikipedia.org

Table 4: Thiol-Mediated Ring Opening of Aziridines

| Aziridine Substrate | Nucleophile | Conditions | Product Type | Yield (%) | Reference |

| N-Tosyl-2-phenylaziridine | Thiophenol | Water, 100°C, 12h | β-aminosulfide | 95 | organic-chemistry.org |

| N-Tosyl-2-hexylaziridine | Thiophenol | Water, 100°C, 12h | β-aminosulfide | 93 | organic-chemistry.org |

The azide (B81097) anion (N₃⁻), typically from sodium azide, is a potent nucleophile that readily opens the aziridine ring to furnish β-azidoamines. organic-chemistry.orgsigmaaldrich.com These products are valuable intermediates, as the azido (B1232118) group can be readily converted to an amine or participate in other transformations like "click" chemistry. sigmaaldrich.comstanford.edu The reaction can be effectively promoted by hot water, similar to hydrolysis and thiol-mediated openings, providing an environmentally benign pathway. organic-chemistry.orgresearchgate.net Studies have demonstrated that heating N-tosylaziridines with sodium azide in water yields β-azidoamines in excellent yields. organic-chemistry.org The reaction proceeds through a standard SN2 mechanism.

Table 5: Azide-Mediated Ring Opening of Aziridines

| Aziridine Substrate | Nucleophile | Conditions | Product Type | Yield (%) | Reference |

| N-Tosyl-2-phenylaziridine | Sodium Azide | Water, 100°C, 12h | β-azidoamine | 96 | organic-chemistry.org |

| N-Tosyl-2-hexylaziridine | Sodium Azide | Water, 100°C, 12h | β-azidoamine | 94 | organic-chemistry.org |

Intramolecular Ring-Opening Processes

The reactivity of the 2-aziridinemethanol scaffold is significantly influenced by intramolecular processes, wherein the hydroxyl group, or a derivative thereof, can act as an internal nucleophile. These processes are often in competition with or part of larger rearrangement cascades. The strain inherent in the three-membered aziridine ring provides a strong thermodynamic driving force for such ring-opening reactions. acs.org

A key example of an intramolecular ring-opening process is the equilibration with the corresponding 2,3-epoxy amine, which forms the basis of the aza-Payne rearrangement. chemistry-chemists.comwiley.com Under basic conditions, the deprotonated hydroxyl group of the this compound can attack the adjacent C2 carbon of the aziridine ring, leading to the formation of an epoxy amine. chemistry-chemists.comwikipedia.org This process is reversible and establishes an equilibrium between the two isomers. wikipedia.org

Furthermore, intramolecular cyclization can occur in derivatives of this compound where the hydroxyl group is converted into a better leaving group, and another nucleophilic moiety is present in the molecule. More complex intramolecular cascades have been observed, particularly in reactions designed to proceed via an initial intermolecular event. For instance, the reaction of aziridinemethanol sulfonate esters with tetrathiomolybdate (B108656) involves an initial intermolecular attack by the sulfur reagent, followed by an intramolecular displacement of the sulfonate by the aziridine nitrogen, ultimately leading to a rearranged product. acs.org Similarly, in certain vinyl aziridinols, it has been proposed that intramolecular ring-opening at the C2, C3, or C5 position could lead to various oxygen-containing heterocycles like vinyl epoxides or oxetanes. tdx.cat

Regioselectivity and Stereoselectivity in Ring-Opening Reactions

The ring-opening of the this compound ring system with external nucleophiles is a cornerstone of its synthetic utility, allowing for the creation of diverse and highly functionalized amino alcohols. The outcome of these reactions is governed by regioselectivity (attack at the C2 vs. C3 position) and stereoselectivity (the stereochemical consequence at the attacked carbon center). These factors are highly dependent on the nature of the aziridine's N-substituent (activation), the nucleophile, the solvent, and the catalyst employed. acs.orgnih.govmdpi.com

Regioselectivity: The site of nucleophilic attack on an unsymmetrical aziridine, such as a 2-substituted aziridinemethanol, is a critical consideration. Generally, the regiochemical outcome is a result of a complex interplay between steric and electronic factors.

N-Activation: For aziridines activated with an electron-withdrawing group on the nitrogen (e.g., tosyl, Boc), the ring carbons become more electrophilic and susceptible to nucleophilic attack. nih.gov In such cases, the attack often occurs at the more substituted C2 position, a preference that can be rationalized by the ability of the substituent to stabilize a potential partial positive charge in a transition state with more SN1 character. nih.gov However, attack at the less-hindered C3 position is also common, particularly with sterically demanding nucleophiles or under conditions favoring a pure SN2 mechanism.

Substituents: The nature of the substituent at the C2 position directs the regioselectivity. Electron-withdrawing substituents like a carboxylate group strongly favor nucleophilic attack at the C2 carbon. nih.gov

Catalysis: The choice of catalyst can be used to switch the regioselectivity. For example, in palladium-catalyzed ring-opening reactions, the choice of ligand system (e.g., N-heterocyclic carbenes vs. phosphine (B1218219) ligands) can reverse the site of attack. acs.org Lewis acids can also control regioselectivity by coordinating to the aziridine nitrogen, which can favor attack at either C2 or C3 depending on the specific system. organic-chemistry.org

Solvent: Solvent effects can modulate the distribution of orbitals and influence reaction pathways through mechanisms like hydrogen bonding, thereby controlling regioselectivity. rsc.org

Stereoselectivity: Ring-opening reactions of aziridines are typically stereospecific. When the reaction proceeds through a classic SN2 mechanism, the nucleophile attacks the carbon center from the side opposite to the C-N bond, resulting in a complete inversion of stereochemistry at that center. acs.orgacs.org This stereospecificity is a highly valuable feature, as it allows for the transfer of chirality from an enantiopure aziridinemethanol to the resulting amino alcohol product with high fidelity. acs.orgrsc.org Lewis acid-mediated ring-openings have been shown to proceed via an SN2 mechanism, preserving the enantiopurity of the products. organic-chemistry.org

| Factor | Influence on Regioselectivity (C2 vs. C3 Attack) | Influence on Stereoselectivity |

|---|---|---|

| N-Activation (e.g., Tosyl) | Generally increases reactivity; often favors attack at the more substituted C2 position. nih.gov | Typically proceeds with inversion of configuration (SN2). acs.org |

| Nucleophile | Sterically bulky nucleophiles may favor attack at the less-hindered C3 position. | Does not typically alter the SN2 inversion pathway. |

| Catalyst (e.g., Pd, Lewis Acids) | Can be tuned to select for either C2 or C3 attack. acs.orgorganic-chemistry.org | Maintains high stereospecificity (inversion). acs.orgorganic-chemistry.org |

| Solvent | Can alter the preferred site of attack by modulating reaction pathways. rsc.org | Generally does not affect the stereochemical outcome. |

Rearrangement Reactions

Aza-Payne Rearrangement

The aza-Payne rearrangement is a synthetically valuable equilibrium between a 2,3-epoxy amine and its isomeric this compound. chemistry-chemists.comwikipedia.org This rearrangement involves the intramolecular, reversible interconversion of these two three-membered heterocyclic alcohols. The direction of the equilibrium—termed "forward" for the conversion of an epoxy amine to an aziridinemethanol and "reverse" for the opposite process—is highly dependent on the reaction conditions and the nature of the substituent on the nitrogen atom. chemistry-chemists.comwikipedia.org

The mechanism under basic conditions involves the deprotonation of the alcohol to form an alkoxide or aza-anion, followed by an intramolecular nucleophilic substitution (SNi) that opens one ring to form the other. wikipedia.orgresearchgate.net This process occurs with inversion of configuration at the carbon center undergoing the nucleophilic attack. wikipedia.org The equilibrium can be driven toward one isomer by trapping it with a subsequent reaction, often a nucleophilic ring-opening, under Curtin-Hammett conditions. wikipedia.org

Base-Promoted Aza-Payne Rearrangements

The aza-Payne rearrangement of this compound to a 2,3-epoxy amine (the "reverse" direction) is typically promoted by the use of strong bases under aprotic conditions. chemistry-chemists.comrsc.org The function of the base is to deprotonate the hydroxyl group, generating an alkoxide. This intermediate then undergoes intramolecular cyclization to form the epoxide ring by displacing the aziridine nitrogen, which concurrently opens the aziridine ring. chemistry-chemists.comwiley.com

Commonly employed bases for this transformation include alkali metal hydrides, such as sodium hydride (NaH) and potassium hydride (KH), as well as potassium tert-butoxide (t-BuOK). rsc.orgresearchgate.net The reactions are often carried out at temperatures near 0 °C in aprotic solvents like tetrahydrofuran (B95107) (THF), toluene, or 1,4-dioxane. rsc.org In some cases, superbases, such as an equimolar mixture of butyllithium (B86547) (BuLi) and t-BuOK, are used to shift the equilibrium. rsc.org The choice of base and solvent system can be crucial for achieving high yields of the desired epoxy amine product. wiley.comrsc.org

| Base | Typical Solvent(s) | Temperature (°C) | Outcome | Reference |

|---|---|---|---|---|

| NaH, KH, or t-BuOK | THF, Toluene, Dioxane | ~0 | Rearrangement to the corresponding epoxy sulfonamides in high yields. | rsc.org |

| KH or NaH | Tetrahydrofuran (THF) | -78 to 0 | Formation of N-tosyl-2,3-epoxy amine. | chemistry-chemists.comwiley.com |

| BuLi / t-BuOK (Superbase) | THF / n-hexane | -78 | Shifts equilibrium toward the hydroxyaziridine (from the epoxy amine). | rsc.org |

Thia-aza-Payne Rearrangement Mediated by Tetrathiomolybdate

A novel variant of the Payne rearrangement cascade, the thia-aza-Payne rearrangement, has been developed for N-tosyl aziridinemethanol sulfonate esters (e.g., tosylates). acs.orgacs.orgnih.gov This reaction is mediated by benzyltriethylammonium tetrathiomolybdate, which serves as a sulfur transfer reagent. acs.org The reaction proceeds under mild conditions and results in the formation of thiirane (B1199164) derivatives as the major product, with cyclic disulfides as minor byproducts, via an unprecedented rearrangement pathway. acs.orgnih.gov

The proposed mechanism involves an initial SN2 attack of the tetrathiomolybdate reagent at the C3 carbon of the aziridine ring. acs.org This is followed by an intramolecular displacement of the tosylate leaving group on the side chain by the aziridine nitrogen. This key step differs from a standard Payne rearrangement and leads to an intermediate that subsequently eliminates the nitrogen to form the final thiirane product with retention of the original stereochemistry. acs.org The reaction demonstrates high regio- and stereocontrol. acs.org

Interestingly, the substrate's stereochemistry can dictate a completely different reaction pathway. While trans-isomers undergo the thia-aza-Payne rearrangement, certain cis-N-tosyl aziridine tosylates derived from cyclic systems fail to rearrange and instead form bridged bicyclic sulfur-containing heterocycles. acs.org This occurs because the geometry of the cis-isomer prevents the necessary intramolecular SN2 displacement required for the rearrangement. acs.org

| Substrate | Major Product | Minor Product | Key Mechanistic Feature |

|---|---|---|---|

| N-Tosyl aziridinemethanol tosylate (trans) | Thiirane derivative | Five-membered cyclic disulfide | Thia-aza-Payne rearrangement with stereochemical retention. |

| cis-N-Tosyl-2-azabicyclo[4.1.0]heptan-7-yl)methyl 4-methylbenzenesulfonate | Dithia-bicyclo[3.2.1]octane derivative | None | Rearrangement is blocked; alternative cyclization occurs. |

Selena-aza-Payne Rearrangement Mediated by Tetraselenotungstate

An important transformation of this compound derivatives is the Selena-aza-Payne rearrangement, a process analogous to the well-known aza-Payne rearrangement. wikipedia.org This particular variant is facilitated by tetraethylammonium (B1195904) tetraselenotungstate, which serves as a selenium transfer reagent. grafiati.comresearchgate.net

The reaction of N-tosyl-2-aziridinemethanol tosylates with tetraselenotungstate leads to an unprecedented rearrangement, yielding allylamine (B125299) derivatives as the primary products. bikaken.or.jpresearchgate.netacs.org This transformation is proposed to proceed through the initial formation of an alkoxide, followed by intramolecular ring-opening of the aziridine to form a transient epoxide. The tetraselenotungstate reagent then mediates the conversion of this epoxide into the final allylic amine product. grafiati.com

When this methodology is applied to disubstituted (N-tosylaziridinyl)methyl tosylates, the reaction proceeds with high regio- and stereospecificity. It affords allylamine derivatives as the major products, alongside minor amounts of cyclic five-membered diselenides, under mild conditions without the need for a Lewis acid or base. researchgate.net A related Thia-aza-Payne rearrangement occurs when using benzyltriethylammonium tetrathiomolybdate, which primarily yields thiirane derivatives. grafiati.comresearchgate.net

Table 1: Rearrangement of Substituted this compound Derivatives

| Starting Material | Reagent | Major Product Type | Reference |

|---|---|---|---|

| N-Tosyl-2-aziridinemethanol tosylate | Tetraethylammonium tetraselenotungstate | Allylamine | researchgate.net |

| Disubstituted (N-tosylaziridinyl)methyl tosylate | Tetraethylammonium tetraselenotungstate | Allylamine | researchgate.net |

| Aziridinemethanol sulfonate ester | Benzyltriethylammonium tetrathiomolybdate | Thiirane | grafiati.com |

Nucleophilic Substitution Reactions

Due to the significant ring strain of approximately 27 kcal/mol, aziridines are excellent substrates for nucleophilic substitution reactions, which proceed via ring-opening. researchgate.netclockss.org For this compound and its derivatives, this reactivity provides a versatile pathway to a wide range of β-functionalized amines. rsc.orgmorawa.at The regioselectivity of the nucleophilic attack is a key consideration and is influenced by both steric and electronic factors.

Generally, nucleophiles attack at the less sterically hindered carbon of the aziridine ring. scribd.com The presence of an electron-withdrawing group on the nitrogen atom, such as a tosyl (Ts) or benzyloxycarbonyl (Cbz) group, activates the ring, making it more susceptible to nucleophilic attack. clockss.orgmorawa.atnih.gov These reactions typically proceed with an inversion of configuration at the carbon center being attacked, consistent with an SN2-type mechanism. osaka-u.ac.jp

A variety of nucleophiles have been employed in the ring-opening of this compound derivatives:

Organocuprates : Higher-order Gilman reagents (R₂Cu(CN)Li₂) effectively open the aziridine ring to yield functionalized 1,2-amino alcohols. researchgate.net The reactivity of the cuprate (B13416276) can influence the reaction pathway; highly reactive cuprates favor direct SN2 ring-opening, whereas less reactive versions may allow for rearrangement to an epoxide intermediate prior to cleavage. researchgate.net

Thiols : Anionic intermediates generated from the deprotonation of 2-aziridinemethanols react readily with thiols in a one-pot fashion to produce the corresponding functionalized amino alcohols. researchgate.net

Halides : Reagents like magnesium bromide can open the aziridine ring, with the regioselectivity being dependent on the specific reagent rather than the substrate. clockss.org

Table 2: Nucleophilic Ring-Opening of this compound Derivatives

| Substrate Class | Nucleophile | Product Class | Mechanism | Reference |

|---|---|---|---|---|

| N-Tosyl-3-methyl-2-aziridinemethanol | Gilman Reagents (e.g., Me₂CuLi) | Ring-opened Amino Alcohols | SN2 | researchgate.net |

| Activated 2-Aziridinemethanols | Thiols | Functionalized 1,2-Amino Alcohols | SN2 | researchgate.net |

| Activated (2S,3R)-3-alkylaziridinecarboxylates | Magnesium Bromide (MgBr₂) | α-Halo-β-amino esters | SN2 | clockss.org |

| N-Tosyl aziridines | Tetrathiomolybdate | β-Sulfonamidosulfides | SN2 | bikaken.or.jp |

Addition Reactions

While nucleophilic substitution via ring-opening is the most common reaction pathway for aziridines, they can also participate in addition reactions, particularly 1,3-dipolar cycloadditions. This reactivity involves the thermal or photochemical opening of the aziridine ring to form an azomethine ylide, which is a 1,3-dipole. mdpi.comnih.gov This transient intermediate can then react with a suitable dipolarophile, such as an alkene or a carbonyl compound, to form a five-membered heterocyclic ring. mdpi.comnih.gov

The generation of the azomethine ylide from a this compound derivative allows for the construction of complex heterocyclic systems like oxazolidines and pyrrolidines. morawa.atnih.gov For instance, the thermal cleavage of the carbon-carbon bond in a 2,3-dimethoxycarbonyl-1-arylaziridine in the presence of benzaldehyde (B42025) results in the formation of oxazolidine (B1195125) derivatives. mdpi.com These cycloaddition reactions are often highly regio- and diastereoselective. mdpi.com

Reaction Intermediates and Transition States

The reactions of this compound proceed through various short-lived reaction intermediates and transition states that dictate the course and outcome of the transformation.

Anionic Intermediates : In base-mediated reactions like the aza-Payne rearrangement, the initial step is the deprotonation of the hydroxyl group to form an alkoxide anion. researchgate.netchemistry-chemists.com This anionic intermediate is key to the subsequent intramolecular nucleophilic attack that results in the rearrangement to an epoxy amine. researchgate.netresearchgate.net Theoretical DFT calculations on the aza-Payne mechanism have explored the role of these anionic species and the associated counter-ions (like Li⁺ or Na⁺) in influencing the reaction pathway and transition state energies. researchgate.net

Azomethine Ylides : As mentioned previously, azomethine ylides are crucial 1,3-dipolar intermediates in cycloaddition reactions. mdpi.com They are formed by the cleavage of the C-C bond of the aziridine ring. Computational studies have investigated the barriers to ring-opening and the stability of the resulting ylide radical cations, showing that substituents play a major role in stabilizing these intermediates. unifr.ch

Transition States : The regioselectivity of ring-opening reactions is determined by the energy of the competing transition states. For nucleophilic substitution, the reaction proceeds through an SN2-type transition state. rsc.orgrsc.org Computational studies, using methods like the multi-component artificial force-induced reaction (MC-AFIR), have been used to locate and analyze the transition states for the ring-opening of 2-arylaziridines. researchgate.netrsc.orgrsc.org These calculations show that the interaction between the catalyst (e.g., palladium complexes) and the aziridine is critical in determining which C-N bond cleavage is favored. mdpi.com The transition state leading to attack at the less hindered carbon is generally lower in energy, explaining the observed regioselectivity. rsc.orgrsc.org

Influence of Substituents on Reaction Pathways and Selectivity

Substituents on both the nitrogen and carbon atoms of the this compound ring have a profound impact on reactivity, regioselectivity, and the competition between different reaction pathways. nih.govfrontiersin.org

N-Substituents : Electron-withdrawing groups on the nitrogen (e.g., tosyl, acyl, Cbz) activate the aziridine ring towards nucleophilic attack. morawa.atnih.gov The nature of the N-substituent can also influence the outcome of rearrangements. For instance, N-tosyl-2-aziridinemethanol readily undergoes the aza-Payne rearrangement, while N-unsubstituted or N-alkylated aziridines may be less reactive or follow different pathways. nih.gov Computational studies on 2-aziridinylmethyl radicals have shown that N-substituents have a relatively small effect on the radical ring-opening barriers compared to C-substituents. nih.gov

C-Substituents : Substituents on the aziridine carbons strongly control the regioselectivity of ring-opening. In nucleophilic substitutions, attack generally occurs at the less substituted or sterically accessible carbon atom. clockss.orgosaka-u.ac.jp However, electronic effects can override sterics. For example, a phenyl group at the C2 position can stabilize a developing positive charge in the transition state, favoring nucleophilic attack at that benzylic position. osaka-u.ac.jp In radical ring-openings, a π-acceptor substituent (like a formyl group) at the C1 position dramatically lowers the energy barrier for C-C bond cleavage while increasing it for C-N cleavage. nih.gov Conversely, an alkyl substituent at C1 strongly favors the C-N cleavage pathway. nih.gov

The interplay between the nucleophile and the substrate's substituents is also critical. As seen with organocuprates, a highly reactive nucleophile can lead to direct SN2 opening, while a less reactive one may allow a rearrangement to occur first. researchgate.net This highlights how a subtle change in reagents can completely alter the reaction outcome for the same substituted this compound. researchgate.net

Table 3: Influence of Substituents on Regioselectivity of Aziridine Ring-Opening

| Substrate Type | Attacking Species | Controlling Factor | Favored Pathway / Position of Attack | Reference |

|---|---|---|---|---|

| N-Tosyl-3-methyl-2-aziridinemethanol | "Hard" Organocuprates | Nucleophile Reactivity | SN2 Ring Opening | researchgate.net |

| N-Tosyl-3-methyl-2-aziridinemethanol | "Soft" Organocuprates | Nucleophile Reactivity | Aza-Payne Rearrangement | researchgate.net |

| 2-Arylaziridines | Nucleophiles (general) | Electronic Stabilization | Benzylic Position (C2) | osaka-u.ac.jp |

| 2-Alkylaziridines | Nucleophiles (general) | Steric Hindrance | Terminal Position (C3) | osaka-u.ac.jp |

| C1-Alkyl-2-aziridinylmethyl radical | Radical Rearrangement | Substituent Electronic Effect | C-N Cleavage | nih.gov |

| C1-Formyl-2-aziridinylmethyl radical | Radical Rearrangement | Substituent Electronic Effect | C-C Cleavage | nih.gov |

Stereochemical Aspects and Chiral Transformations of 2 Aziridinemethanol

Enantiomeric and Diastereomeric Forms

2-Aziridinemethanol possesses a chiral center at the C2 position of the aziridine (B145994) ring, which means it can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-2-aziridinemethanol and (S)-2-aziridinemethanol. These enantiomers exhibit identical physical and chemical properties in an achiral environment but will interact differently with other chiral molecules and with plane-polarized light.

When additional stereocenters are introduced into the molecule, for example, through substitution on the nitrogen atom or the methanol (B129727) group, diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other and have distinct physical and chemical properties. The number of possible stereoisomers for a molecule can be determined by the 2^n rule, where 'n' is the number of stereogenic centers.

| Number of Chiral Centers (n) | Maximum Number of Stereoisomers (2n) | Types of Stereoisomers Possible | Example Scenario for this compound Derivative |

|---|---|---|---|

| 1 (at C2) | 2 | Enantiomers ((R) and (S)) | Unsubstituted this compound |

| 2 | 4 | Enantiomers and Diastereomers | A this compound derivative with a chiral substituent on the nitrogen atom. |

| 3 | 8 | Enantiomers and Diastereomers | A this compound derivative with chiral substituents on both the nitrogen and the exocyclic carbon. |

Chiral Induction and Control in Reactions of this compound

Asymmetric induction, a key principle in stereoselective synthesis, describes how a chiral feature within a molecule influences the creation of a new chiral center, leading to the preferential formation of one enantiomer or diastereomer. youtube.com In the context of this compound, its inherent chirality can be used to direct the stereochemical outcome of reactions in which it participates. This process, known as substrate-controlled diastereoselection, is fundamental to its utility as a chiral building block.

The chiral center at the C2 position of the aziridine ring can influence the approach of reagents, leading to a diastereoselective reaction. The steric and electronic properties of the substituents on the aziridine ring and the reacting partner play a crucial role in the degree of chiral induction observed. youtube.com For instance, in reactions involving the nucleophilic ring-opening of a chiral this compound derivative, the incoming nucleophile may preferentially attack from one face of the molecule over the other, dictated by the existing stereochemistry. This results in the formation of a product with a specific and predictable stereoconfiguration.

The effectiveness of chiral induction is often dependent on several factors:

The nature of the substituent on the aziridine nitrogen: Bulky substituents can enhance stereodifferentiation.

The reaction conditions: Temperature, solvent, and the presence of coordinating species can all influence the transition state geometry and, consequently, the stereoselectivity.

The mechanism of the reaction: Concerted reactions often exhibit higher degrees of stereocontrol than reactions proceeding through intermediates that can lose stereochemical information.

Deracemization Strategies

A racemic mixture contains equal amounts of both enantiomers of a chiral compound. The separation or conversion of a racemate into an enantiomerically enriched form is a critical process in the synthesis of chiral drugs and other fine chemicals. Several strategies can be employed for the deracemization of this compound.

One common approach is kinetic resolution , where the two enantiomers of a racemic mixture react at different rates with a chiral reagent or catalyst. wikipedia.org This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. For instance, an enzymatic acylation could selectively acylate one enantiomer of this compound, allowing for the separation of the acylated product from the unreacted enantiomer. wikipedia.org A parallel kinetic resolution (PKR) is a variation where both enantiomers of the racemate are converted into two different, separable chiral products. nih.gov

Enzymatic deracemization offers a green and highly selective alternative. mdpi.com Enzymes, being inherently chiral, can selectively act on one enantiomer of a racemic substrate. mdpi.com This can be achieved through enantioselective hydrolysis of an ester derivative of this compound or through an oxidation-reduction cycle that selectively converts one enantiomer. mdpi.comresearchgate.net

More recently, photochemical deracemization has emerged as a powerful tool. nih.gov This method often involves the use of a chiral photocatalyst that selectively excites one enantiomer, leading to a process that ultimately enriches the other enantiomer. nih.gov

| Deracemization Strategy | Principle | Potential Application to this compound |

|---|---|---|

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst. wikipedia.org | Enantioselective acylation, oxidation, or ring-opening catalyzed by a chiral catalyst. |

| Enzymatic Deracemization | High stereoselectivity of enzymes to act on one enantiomer. mdpi.com | Lipase-catalyzed enantioselective hydrolysis of a this compound ester. |

| Photochemical Deracemization | Use of a chiral photocatalyst to selectively interact with one enantiomer. nih.gov | A chiral sensitizer (B1316253) could induce a reversible reaction that favors the formation of one enantiomer. |

Configurational Stability of Aziridinyl Intermediates

The utility of chiral aziridines in stereoselective synthesis is contingent upon the configurational stability of the stereocenters within the aziridine ring during chemical transformations. For this compound, the stereocenter at the C2 position is generally configurationally stable under a wide range of reaction conditions.

Recent studies have also explored the generation and reactivity of N-aziridinyl radicals. acs.orgnih.gov Density functional theory (DFT) studies suggest that the N-aziridinyl radical can be planar, which could potentially lead to a loss of stereochemical information at the nitrogen center. acs.orgnih.gov However, under mild photochemical conditions, these transient intermediates can engage in intermolecular addition reactions without significant ring-opening, allowing for the transfer of the intact aziridine fragment. acs.orgnih.gov The configurational stability of the carbon stereocenters of the aziridine ring is generally maintained during these radical processes.

Stereoselective Synthesis of Downstream Products

Enantiomerically pure this compound is a valuable chiral building block for the stereoselective synthesis of a variety of important organic molecules, particularly vicinal amino alcohols. westlake.edu.cnfairdomhub.org The ring-opening of chiral aziridines with various nucleophiles is a powerful and often highly stereospecific transformation. nih.gov The reaction typically proceeds via an S(_N)2 mechanism, resulting in the inversion of configuration at the carbon atom being attacked. This predictable stereochemical outcome allows for the synthesis of a wide range of enantiomerically enriched products.

For example, the ring-opening of (R)-2-aziridinemethanol with a nucleophile at the C3 position would lead to the formation of a chiral 1,2-amino alcohol with a defined stereochemistry. The regioselectivity of the ring-opening (attack at C2 versus C3) can be influenced by the substituents on the aziridine ring and the reaction conditions.

The stereoselective nature of these reactions has been exploited in the synthesis of natural products and pharmaceuticals. The ability to control the stereochemistry at two adjacent carbon atoms makes chiral this compound derivatives attractive starting materials for the synthesis of complex molecules with multiple stereocenters.

| Reaction Type | Reactant | Product Type | Stereochemical Outcome |

|---|---|---|---|

| Nucleophilic Ring-Opening | (R)- or (S)-2-Aziridinemethanol | Chiral Vicinal Amino Alcohols | Typically proceeds with inversion of configuration at the site of attack (S(_N)2). |

| Cycloaddition Reactions | Vinyl-substituted chiral aziridines | Chiral Five- and Seven-membered Heterocycles | The chirality of the aziridine can be transferred to the cycloaddition product. mdpi.com |

| Rearrangement Reactions | N-Acyl-2-aziridinemethanol | Chiral Oxazolines | Can proceed with retention of configuration, depending on the mechanism. |

Applications in Advanced Organic Synthesis

Precursors for Complex Nitrogen-Containing Heterocycles

2-Aziridinemethanol and its derivatives are valuable starting materials for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. ontosight.ai The inherent ring strain of the aziridine (B145994) core facilitates nucleophilic attack, leading to the formation of larger, more complex ring systems. This reactivity is harnessed by synthetic chemists to construct key structural motifs found in many biologically active compounds and pharmaceuticals.

One of the fundamental transformations of aziridines, including this compound, is their conversion into 1,2-amino alcohols. The ring-opening of aziridines via nucleophilic attack is a well-established method for producing these important structural units. organic-chemistry.orgscirp.org Hot water can serve as both a modest acid catalyst and a reactant for the hydrolysis of aziridines to yield amino alcohols. organic-chemistry.org

The process typically involves the cleavage of one of the carbon-nitrogen bonds of the aziridine ring. For instance, the N-tosyl aziridine ring can be opened chemoselectively with aldehydes in a reaction catalyzed by an N-heterocyclic carbene to produce carboxylates of 1,2-amino alcohols. organic-chemistry.org Furthermore, a synthetic route to 1,2-amino alcohols has been developed utilizing the C–H amidation of sp³ methyl C–H bonds, starting from readily available alcohols that are converted into β-amino alcohol products after a sequence of reactions. rsc.org

| Precursor Type | Reagent/Catalyst | Product Type | Reference |

| Aziridines | Hot Water | Amino Alcohols | organic-chemistry.org |

| N-Tosyl Aziridines | Aldehydes / N-Heterocyclic Carbene | Carboxylates of 1,2-Amino Alcohols | organic-chemistry.org |

| Alcohols (via ketoxime) | Iridium Catalyst / LAH Reduction | β-Amino Alcohols | rsc.org |

The pyrrolidine (B122466) ring is a common scaffold in numerous natural products and pharmaceutical agents. nih.gov this compound derivatives can serve as precursors to substituted pyrrolidines. The synthesis of these five-membered rings can be achieved through various strategies, including intramolecular cyclization of acyclic precursors or the rearrangement of other heterocyclic systems. nih.gov For example, transformations of α-hydroxyphosphonates derived from proline, when treated with deoxyfluorinating reagents like DAST, can proceed through an aziridinium (B1262131) intermediate to yield pyrrolidine derivatives. rsc.org While many syntheses start from proline or its derivatives, the underlying principle of using strained rings or their precursors is a key strategy. nih.gov

Approaches to synthesizing 2-(het)arylpyrrolidines, for instance, can be broadly categorized into two groups: modification of an existing pyrrolidine ring and the formation of the pyrrolidine ring from acyclic precursors, such as through [3+2] dipolar cycloaddition of azomethine ylides. nih.gov

Azetidines, four-membered nitrogen-containing heterocycles, are significant structural motifs in medicinal chemistry. nih.govrsc.orgrsc.org Their synthesis from three-membered rings like aziridines represents an important ring-expansion strategy. A facile, one-pot method for synthesizing 1-arenesulfonylazetidines involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org This reaction, which can be efficiently conducted under microwave irradiation with alumina (B75360) as a solid support, provides a direct route from an aziridine to an azetidine. organic-chemistry.org The reactivity of azetidines is notable as their ring strain is intermediate between the highly strained aziridines and the more stable five-membered pyrrolidines. rsc.org

| Starting Material | Reagent | Product | Key Features | Reference |

| 1-Arenesulfonylaziridines | Dimethylsulfoxonium methylide | 1-Arenesulfonylazetidines | One-pot, microwave-assisted | organic-chemistry.org |

Derivatives of this compound are effective precursors for the synthesis of optically active allylic amines. Specifically, sulfonate esters of aziridinemethanols can be converted into allylic amines upon treatment with a telluride ion, which is generated by the reduction of elemental tellurium with sodium borohydride. acs.orgacs.org This reaction proceeds without the need for an electron-withdrawing group on the aziridine nitrogen, which is often a requirement for other aziridine ring-opening reactions. acs.org An alternative method involves using a triphenylphosphine/iodine/imidazole system to mediate the formation of an allylic amine from an aziridine-2-alcohol, a transformation applied in the synthesis of N-(tert-butoxycarbonyl)-D-vinyl glycine (B1666218) methyl ester. ncl.res.in

The reaction with telluride is particularly noteworthy as the elemental tellurium is reformed during the reaction, allowing it to be reused. acs.org

Reaction Data for Allylic Amine Synthesis acs.org

| Aziridinemethanol Derivative | Reagents | Yield |

|---|

The reaction of this compound sulfonate esters with tetrathiomolybdate (B108656) provides a pathway to thiirane (B1199164) derivatives (also known as episulfides). researchgate.netnih.govacs.org This transformation occurs under mild conditions and proceeds through an unusual thia-aza-Payne-type rearrangement, yielding thiiranes as the major product. nih.govacs.org This rearrangement showcases the utility of aziridinemethanol derivatives in synthesizing sulfur-containing heterocycles, which are also important building blocks in organic chemistry. nih.gov A related strategy involves a lithium aluminium hydride (LiAlH₄)-promoted thia-aza-Payne rearrangement of 2-(thiocyanatomethyl)aziridines to afford functionalized 2-(aminomethyl)thiiranes in good to excellent yields (78–94%). researchgate.net

In the tetrathiomolybdate-mediated rearrangement of aziridinemethanol sulfonate esters, alongside the major thiirane product, cyclic disulfides are formed as minor products. nih.govacs.org The formation of these five-membered cyclic disulfides (1,2-dithiolanes) highlights the complex reactivity of the aziridinemethanol precursor and the ability of the tetrathiomolybdate reagent to deliver two sulfur atoms. nih.govnih.gov The reaction of aziridinemethanol tosylates with tetrathiomolybdate demonstrates a controlled method to access these sulfur-containing rings, albeit as a byproduct in this specific case. acs.org

Product Distribution in Tetrathiomolybdate Reaction nih.govacs.org

| Substrate | Reagent | Major Product | Minor Product |

|---|

Role as Chiral Building Blocks

Optically pure 2-aziridinemethanols are highly valuable as versatile chiral building blocks in organic synthesis. nii.ac.jpresearchgate.net Their utility stems from the presence of multiple reactive sites within a compact, stereochemically defined structure. The synthesis of many pharmaceuticals and agrochemicals is dependent on the availability of such chiral intermediates, which serve as foundational components for further structural and stereochemical development. buchler-gmbh.com

The importance and value of nitrogen-containing compounds like this compound are significant in medicinal chemistry, as they are frequently found in medicines. nih.govsci-hub.se The synthesis of these densely functionalized scaffolds is often challenging, which further increases their value as starting materials. nih.govsci-hub.se Chiral pool synthesis, which utilizes readily available natural chiral molecules, is a common strategy, and synthetically derived chiral building blocks like this compound offer a powerful alternative for creating complex molecular architectures. buchler-gmbh.com The ability to synthesize optically pure forms of this compound allows for their use in creating enantiomerically pure target molecules, which is crucial for biological applications. nii.ac.jpacs.org These building blocks are instrumental in the synthesis of various biologically active nitrogen-containing molecules, such as alkaloids, amino acids, and other heterocycles. researchgate.net

| Aspect of this compound as a Chiral Building Block | Significance in Organic Synthesis | Supporting References |

| Stereochemical Richness | Provides a dense arrangement of functional groups (hydroxyl, amine) with defined stereocenters, enabling the synthesis of complex chiral targets. | nii.ac.jp, nih.gov, sci-hub.se |

| Versatility | Serves as a precursor for a wide range of important molecules, including chiral amino alcohols, diamines, and various heterocyclic compounds. | acs.org, researchgate.net, westlake.edu.cn |

| High Value | The difficulty in synthesizing these N-rich, densely oxidized scaffolds makes them valuable and sought-after intermediates in medicinal chemistry. | nih.gov, sci-hub.se |

| Enantiopurity | Access to enantiomerically pure forms is critical for the synthesis of pharmaceuticals where specific stereoisomers have desired biological activity. | acs.org, sciengine.com |

Synthetic Transformations via Aziridinemethanol Scaffolds

The this compound scaffold is prized for its reactivity, which is dominated by the high ring strain of the three-membered aziridine ring. cymitquimica.com This inherent strain facilitates a variety of synthetic transformations, primarily involving ring-opening reactions and rearrangements.

Aza-Payne Rearrangement:

A key transformation of N-activated 2-aziridinemethanols is the aza-Payne rearrangement. researchgate.netresearchgate.net This reaction involves treating the this compound with a base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), under aprotic conditions. researchgate.nettdx.cat This treatment leads to an equilibrium between the this compound and its corresponding 2,3-epoxy amine. researchgate.net A significant feature of the aza-Payne rearrangement is that for both cis- and trans-disubstituted 2,3-aziridin-1-ols, the equilibrium lies almost exclusively toward the formation of the thermodynamically more stable epoxy amine. tdx.cat The resulting epoxy amines can then be used in subsequent one-pot reactions with various nucleophiles. researchgate.net

Regioselective Ring-Opening Reactions:

The aziridine ring of the this compound scaffold is susceptible to nucleophilic attack, leading to ring-opening. These reactions can be highly regioselective, with the outcome controlled by the substituents on the aziridine ring and the reaction conditions. frontiersin.org The ring can be opened at either the C2 or C3 position, providing access to different structural isomers. frontiersin.org

For instance, the activation of the aziridine nitrogen through alkylation forms an aziridinium ion, which enhances its reactivity toward nucleophiles. mdpi.com This alkylative aziridine ring-opening allows for the introduction of an N-alkyl group and a nucleophile at either the α- or β-position, yielding substituted amine derivatives. mdpi.com Such ring-opening reactions are a fundamental strategy for synthesizing chiral β-amino alcohols, which are prevalent scaffolds in pharmaceuticals and natural products. westlake.edu.cn The reaction of a chiral aziridine-2-carboxylate (B8329488) derivative with a nucleophile can proceed regioselectively to yield precursors for substituted pyrrolidines or piperidines, demonstrating the scaffold's utility in synthesizing diverse azaheterocycles. frontiersin.org

| Transformation | Description | Key Reagents/Conditions | Resulting Products | Supporting References |

| Aza-Payne Rearrangement | Base-induced isomerization of an N-activated this compound to a 2,3-epoxy amine. | NaH, KH, or t-BuOK in aprotic solvents (e.g., THF, toluene). | Epoxy sulfonamides or other epoxy amines. | researchgate.net, researchgate.net, tdx.cat |

| Regioselective Ring-Opening | Nucleophilic attack on the aziridine ring, leading to the formation of acyclic amine derivatives. | Various nucleophiles (e.g., H₂O, acetate (B1210297), azide) often with acid or electrophile activation. | Substituted chiral amino alcohols, diamines, pyrrolidines, piperidines. | frontiersin.org, mdpi.com, westlake.edu.cn |

| Alkylative Ring-Opening | Activation of the aziridine nitrogen by an alkylating agent, followed by nucleophilic ring-opening. | Alkylating agents (e.g., MeOTf, Allyl Iodide) and a nucleophile (e.g., NaOAc). | N-alkylated amine-containing molecules. | mdpi.com |

Catalytic Transformations Involving 2 Aziridinemethanol Scaffolds

Role as Chiral Ligands in Asymmetric Catalysis

Chiral, non-racemic 2-aziridinemethanol derivatives are highly effective bidentate ligands for a variety of metal-mediated asymmetric transformations. The fundamental ligand architecture involves coordination of both the aziridinyl nitrogen and the hydroxyl oxygen to a metal center, forming a stable five-membered chelate ring. This chelation creates a rigid and well-defined chiral environment around the metal, which is essential for enforcing high levels of stereocontrol in catalytic reactions. The stereochemistry of the product is directly influenced by the absolute configuration of the stereocenters on the aziridine (B145994) ring of the ligand.

Derivatives of this compound have proven to be exceptional ligands in the catalytic asymmetric addition of organozinc reagents to aldehydes. In these reactions, the ligand first reacts with a metal precursor, such as titanium(IV) isopropoxide, or directly with the organozinc reagent to form a catalytically active complex. For instance, the addition of diethylzinc (B1219324) to various aldehydes proceeds with high enantioselectivity when catalyzed by a titanium complex of an N-substituted this compound.

The general catalytic system involves the in situ formation of a chiral catalyst from the ligand and a metal species. The aldehyde substrate then coordinates to this chiral complex, positioning it for a stereoselective attack by the nucleophile (e.g., the ethyl group from diethylzinc). The steric and electronic properties of the substituent on the aziridine nitrogen (e.g., trityl, benzhydryl) play a critical role in modulating the ligand's effectiveness, influencing both reaction rate and enantiomeric excess (ee).

Below is a data table summarizing the performance of a representative N-trityl-2-aziridinemethanol ligand in the titanium-mediated asymmetric addition of diethylzinc to various aldehydes.

| Aldehyde Substrate | Product (Secondary Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| Benzaldehyde (B42025) | 1-Phenyl-1-propanol | 95 | 97 | (S) |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 92 | 98 | (S) |

| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 96 | 96 | (S) |

| Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 85 | 95 | (S) |

| Cyclohexanecarbaldehyde | 1-Cyclohexyl-1-propanol | 88 | 93 | (S) |

To enhance catalytic performance, more complex ligand architectures incorporating the this compound motif have been developed. A prominent example is the Ferrocenyl Aziridinyl Methanol (B129727) (FAM) class of ligands. These ligands combine the central chirality of the aziridinemethanol unit with the planar chirality of a ferrocene (B1249389) backbone. This dual-chirality approach often leads to synergistic effects, resulting in exceptionally high levels of stereocontrol that may not be achievable with ligands possessing only a single element of chirality.

In a typical FAM ligand structure, the aziridinemethanol group is attached to one of the cyclopentadienyl (B1206354) rings of the ferrocene core. The resulting ligand can coordinate to metals like zinc or copper, creating a highly organized and sterically demanding chiral pocket. These FAM-metal complexes are powerful catalysts for reactions such as the asymmetric addition of dialkylzinc reagents to aldehydes. The ferrocene unit provides a rigid scaffold that precisely orients the aziridinemethanol moiety, thereby maximizing the stereochemical communication between the catalyst and the substrate.

The table below illustrates the efficacy of a FAM-Zn catalyst in the asymmetric ethylation of aromatic aldehydes.

| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| Benzaldehyde | 1-Phenyl-1-propanol | 98 | >99 | (R) |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 95 | 99 | (R) |

| 3-Bromobenzaldehyde | 1-(3-Bromophenyl)-1-propanol | 93 | 98 | (R) |

| Furfural | 1-(Furan-2-yl)-1-propanol | 90 | 97 | (R) |

Organocatalysis with Aziridinemethanol Derivatives

Beyond their role as ligands for metals, this compound derivatives can function directly as organocatalysts. In this capacity, the molecule utilizes its inherent functional groups—the basic aziridinyl nitrogen and the acidic/hydrogen-bond-donating hydroxyl group—to activate substrates. These catalysts operate through non-covalent interactions, such as hydrogen bonding, or by forming transient covalent intermediates.

For example, proline-mimetic structures derived from this compound have been investigated as catalysts for asymmetric aldol (B89426) and Michael reactions. The secondary amine of the aziridine can react with a carbonyl donor (e.g., a ketone) to form a chiral enamine intermediate. Simultaneously, the hydroxyl group can activate the carbonyl acceptor (e.g., an aldehyde) through hydrogen bonding, orienting it for a stereoselective C-C bond formation. The rigid, bicyclic-like transition state enforced by the aziridine ring is key to achieving high diastereo- and enantioselectivity. The performance of these organocatalysts is highly dependent on the substituents on the aziridine ring and the reaction conditions, including the solvent and the presence of additives.

Mechanistic Aspects of Catalytic Cycles

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and ligand design. In the metal-catalyzed addition of diethylzinc to aldehydes using this compound ligands, a widely accepted mechanism involves the formation of a dimeric zinc complex.

The catalytic cycle is proposed to proceed as follows:

Catalyst Formation: Two molecules of the chiral aziridinemethanol ligand react with two molecules of diethylzinc. A molecule of ethane (B1197151) is eliminated from each zinc center, leading to the formation of a dimeric zinc alkoxide complex, [(Ligand)ZnEt]₂. In this dimer, the two zinc atoms are bridged by the oxygen atoms of the deprotonated ligands.

Substrate Coordination: An aldehyde molecule displaces a weakly coordinating solvent or ligand molecule and coordinates to one of the zinc atoms in the dimer. The chirality of the ligands pre-determines which face of the aldehyde is exposed.

Stereoselective Alkyl Transfer: The ethyl group is transferred from the second zinc atom to the carbonyl carbon of the coordinated aldehyde. This intermolecular transfer occurs through a six-membered, chair-like transition state. The stereochemical outcome is dictated by the rigid chiral environment created by the two ligands.

Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product is displaced by a new molecule of diethylzinc, releasing the chiral secondary alcohol (after hydrolysis) and regenerating the active dimeric catalyst for the next cycle. This mechanism explains the phenomenon of asymmetric amplification, where the enantiomeric excess of the product can be higher than that of the ligand.

Substrate Scope and Selectivity in Catalyzed Reactions

The effectiveness of a catalytic system is defined by its substrate scope and the selectivity it achieves across a range of reactants. Catalytic systems based on this compound ligands have been extensively studied to delineate these parameters.

Selectivity: High enantioselectivities (often >95% ee) are typically observed for aromatic and α,β-unsaturated aldehydes in reactions like dialkylzinc additions. The planar, rigid nature of these substrates allows for effective π-π stacking and steric interactions within the chiral pocket of the catalyst, leading to excellent facial discrimination.

Substrate Scope: While aromatic aldehydes are generally excellent substrates, the performance with aliphatic aldehydes can be more variable. Sterically hindered aliphatic aldehydes (e.g., pivalaldehyde) often react slowly and with lower selectivity due to unfavorable steric clashes with the ligand. Linear, unbranched aliphatic aldehydes are generally good substrates, though they may require modified ligands or reaction conditions to achieve selectivities comparable to those seen with aromatic aldehydes. The electronic nature of substituents on aromatic aldehydes also has an impact; both electron-donating and electron-withdrawing groups are well-tolerated, though reaction rates may differ.

The following table details the substrate scope for the addition of diethylzinc to a variety of aldehydes, catalyzed by a single, optimized N-substituted this compound ligand, highlighting the variations in yield and selectivity.

| Substrate Class | Specific Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Aromatic (Electronically Varied) | Benzaldehyde | 96 | 98 |

| 4-Nitrobenzaldehyde (EWG) | 91 | 99 | |

| 4-Methoxybenzaldehyde (EDG) | 95 | 97 | |

| Aromatic (Sterically Hindered) | 2-Methylbenzaldehyde | 85 | 94 |

| 1-Naphthaldehyde | 90 | 96 | |

| Aliphatic | Cyclohexanecarbaldehyde | 88 | 93 |

| Pivalaldehyde | 65 | 82 | |

| α,β-Unsaturated | Cinnamaldehyde | 87 | 95 (1,2-addition) |

Computational and Theoretical Chemistry Studies of 2 Aziridinemethanol

Electronic Structure Calculations

Theoretical calculations have been employed to investigate the fundamental electronic properties of 2-aziridinemethanol and its derivatives. Gas-phase calculations have suggested that the this compound isomer is approximately 5 kcal/mol higher in energy than its corresponding oxirane isomer, 2,3-epoxy-1-propanamine. This energy difference is critical for understanding the equilibrium dynamics between these two forms, particularly in rearrangement reactions.

A significant finding from electronic structure calculations is the predicted stability of the corresponding anions. Upon deprotonation, the energetic landscape shifts. Calculations indicate that the oxy-anion, formed by deprotonating the hydroxyl group of this compound, is lower in energy than the aza-anion that would result from deprotonating the corresponding epoxy amine. This relative stability of the oxy-anion is a key factor driving the forward aza-Payne rearrangement under basic conditions. For N-sulfonyl activated aziridines, the situation is reversed, with the aza-anion being the more stable species, which in turn favors the reverse rearrangement to form epoxy sulfonamides. researchgate.net

Further studies on N-tosyl-2-aziridinemethanol have utilized Density Functional Theory (DFT) at the B3LYP/6-311++G** level to determine properties such as pKa values, incorporating solvation models to simulate solution-phase behavior. uni-mainz.de

| Species | Isomer | Relative Stability (Gas Phase) | Key Finding |

| Neutral | This compound | +5 kcal/mol (less stable) | The oxirane form is the thermodynamically preferred neutral isomer. |

| Neutral | 2,3-Epoxy-1-propanamine | 0 kcal/mol (more stable) | The oxirane form is the thermodynamically preferred neutral isomer. |

| Anion | This compound (Oxy-anion) | More Stable | Deprotonation favors the aziridine (B145994) alkoxide, driving the forward aza-Payne rearrangement. |

| Anion | 2,3-Epoxy-1-propanamine (Aza-anion) | Less Stable | Deprotonation favors the aziridine alkoxide, driving the forward aza-Payne rearrangement. |

Table 1: Comparative energetics of this compound and its isomeric epoxy amine based on theoretical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has been pivotal in mapping the complex reaction pathways of this compound, most notably the aza-Payne rearrangement. Theoretical DFT studies have been conducted to explore the mechanism of this rearrangement, considering multiple potential reaction pathways. researchgate.net These models help rationalize experimental observations, such as the divergent outcomes of reactions based on the nucleophile's reactivity. researchgate.net

For activated N-tosyl-2-aziridinemethanols, computational studies support a mechanism where the reaction outcome is dictated by the nature of the attacking nucleophile. researchgate.net Highly reactive nucleophiles, such as "higher order" cuprates, are shown to favor direct nucleophilic ring-opening of the aziridine. researchgate.net In contrast, less reactive "lower order" cuprates lead to rearrangement-opened products, where the initial aziridine rearranges to an epoxide that is subsequently opened. researchgate.net

DFT calculations have also been used to delineate the potential energy profiles for competing reaction pathways, successfully predicting the predominant mechanism in analogous systems. okayama-u.ac.jpokayama-u.ac.jp For instance, in the proposed mechanism for the formation of vinyl oxetanes from N-tosyl-3-chloro-2-aziridinemethanol, modeling supports a pathway involving the formation of an intermediate oxa-anion followed by intramolecular nucleophilic substitution. tdx.cat

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound and related compounds are crucial determinants of their reactivity and selectivity. While extensive molecular dynamics simulations specifically for this compound are not widely documented, conformational analyses using computational methods have been performed on analogous systems. For related cyclic epoxides, methods like ab initio (MP2) and DFT have been used to identify the most stable conformers and postulate their reactivity based on structural parameters like the elongation of the C-O bond.

The principles of conformational analysis are highly relevant to this compound. For example, NMR studies combined with computational modeling have been used to probe the conformations of aziridines when complexed with chiral shift reagents. researchgate.net It has been noted that this compound behaves in a manner analogous to other small aziridines in these systems. researchgate.net Furthermore, computational methods like molecular dynamics have been applied to understand the mechanism of enantiomeric excess detection in host-guest systems, which provides a framework for how this compound's conformation might be analyzed in complex environments. researchgate.net DFT has also been used to study the self-association and clustering of related molecules, an approach that could illuminate the intermolecular interactions of this compound in solution.

Prediction of Reactivity and Selectivity

A significant application of computational chemistry is the prediction of chemical reactivity and selectivity, thereby guiding synthetic efforts. For derivatives of this compound, theoretical studies have successfully rationalized and predicted how reaction conditions influence the product distribution. researchgate.net As mentioned previously, computational models explain why highly reactive nucleophiles result in direct aziridine ring-opening, while less reactive ones allow for the competing aza-Payne rearrangement to occur first. researchgate.net

Computational parameters derived from electronic structure calculations can serve as powerful predictors of reactivity. In analogous epoxide systems, the calculated elongation of the allylic C-O bond in different conformers has been used to postulate the order of reactivity in ring-opening processes. This approach is directly transferable to predicting the most likely site of nucleophilic attack on the this compound ring.

Furthermore, computational models have been developed to predict enantioselectivity in catalytic reactions. Lipase-catalyzed kinetic resolutions of substituted 3-phenyl-2-aziridinemethanol have been studied, where the observed selectivity was rationalized and could potentially be predicted by considering factors like temperature and solvent in theoretical models. okayama-u.ac.jpmedscape.comacs.orgnii.ac.jpresearchgate.net

Role of Solvation in Reaction Mechanisms

The solvent environment can dramatically influence the mechanism and outcome of reactions involving polar, flexible molecules like this compound. Computational studies explicitly incorporating solvent effects have provided crucial insights. Theoretical DFT investigations of the aza-Payne rearrangement have been undertaken to study the specific effects of counter-ions and solvents on the reaction mechanism. researchgate.net

To accurately model these effects, implicit solvation models such as the Polarizable Continuum Model (PCM) and the SMD solvation model are frequently used in DFT calculations. These models have been applied to N-tosyl-2-aziridinemethanol to compute properties in solvents like DMF. uni-mainz.de Such calculations show that while a dielectric medium may have a minor effect on the electronic structure of less polar forms, it can cause significant changes in the molecular geometry and charge distributions of more polar species or transition states. researchgate.net This is crucial for understanding how solvents can stabilize certain intermediates or transition states over others, thereby altering the preferred reaction pathway.

Integration into Polymer Chemistry

Use as Monomers in Polymer Synthesis

2-Aziridinemethanol is a bifunctional monomer that can be incorporated into polymer chains, introducing both a repeating amino linkage and a pendant hydroxyl group. The primary method for its polymerization is through the opening of the strained three-membered aziridine (B145994) ring. While simple, unsubstituted aziridines typically undergo uncontrolled cationic polymerization leading to branched structures, the use of activated aziridine monomers allows for more controlled polymerization processes. uni-mainz.densf.gov For this compound to be used effectively in controlled polymer synthesis, the nitrogen of the aziridine ring is often "activated" by attaching an electron-withdrawing group, such as a tosyl or nosyl group. This activation enhances the susceptibility of the ring to nucleophilic attack and facilitates controlled polymerization mechanisms. uni-mainz.de

The synthesis of polymers using aziridine-containing monomers can be compared to other polymerization techniques where bifunctional monomers are employed to create linear polymers. sigmaaldrich.comlibretexts.org For instance, in the synthesis of poly(beta-amino ester)s (PBAEs), diacrylate-terminated base polymers are reacted with amine-containing small molecules. researchgate.net Similarly, activated this compound can act as a monomer in step-growth or chain-growth polymerizations to create functional polyamines. The presence of the hydroxyl group is a key feature, as it can be preserved during polymerization for later modification, a strategy often employed in the synthesis of functional biodegradable polymers. rsc.org

Table 1: Polymerization Suitability of Aziridine Monomers

| Monomer Type | Polymerization Method | Resulting Structure | Control Level |

|---|---|---|---|

| Unsubstituted Aziridine | Cationic Ring-Opening Polymerization (CROP) | Hyperbranched | Low |

| Activated Aziridine (e.g., N-sulfonylated this compound) | Anionic Ring-Opening Polymerization (AROP) | Linear | High |

Ring-Opening Polymerization of Aziridine-Containing Monomers

Ring-opening polymerization (ROP) is the principal pathway for converting cyclic monomers like this compound into long polymer chains. mdpi.com The mechanism of ROP for aziridines is highly dependent on the initiator used and whether the aziridine nitrogen is activated.

Cationic Ring-Opening Polymerization (CROP) : Unactivated aziridines are typically polymerized via CROP. However, this method offers poor control over the polymer's molecular weight and architecture, often resulting in highly branched, non-uniform polymers due to chain transfer reactions. nsf.gov